1-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol
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Overview
Description
1-(4-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol is a chemical compound belonging to the pyrazole family, characterized by a fluorophenyl group and an isopropyl substituent. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol typically involves the reaction of 4-fluoroacetophenone with isopropyl hydrazine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Common methods include batch and continuous flow processes, with the latter offering advantages in terms of scalability and consistency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed:
Oxidation: Pyrazole N-oxides.
Reduction: Pyrazoline derivatives.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity and specificity, while the pyrazole ring contributes to the overall stability and activity of the compound. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-ol
- 1-(4-Fluorophenyl)-3-ethyl-1H-pyrazol-5-ol
- 1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol
Comparison: 1-(4-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol is unique due to its isopropyl substituent, which influences its physicochemical properties and biological activity. Compared to its methyl or ethyl analogs, the isopropyl group provides a balance between hydrophobicity and steric hindrance, potentially enhancing its efficacy and selectivity in biological systems.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-propan-2-yl-1H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-8(2)11-7-12(16)15(14-11)10-5-3-9(13)4-6-10/h3-8,14H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDGHENIHIMLFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(N1)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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